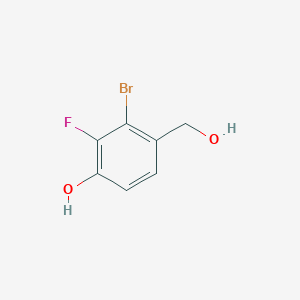

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol

Description

Properties

IUPAC Name |

3-bromo-2-fluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDZRDIKNFVXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Halogenation

A common approach begins with protection of the phenolic hydroxyl group to avoid undesired side reactions during halogenation. For example, isopropyl protection of 3-fluorophenol has been employed to yield 1-fluoro-3-isopropoxybenzene, which is then selectively brominated to give 1-bromo-2-fluoro-4-isopropoxybenzene under controlled bromination conditions (e.g., using bromination reagents in organic solvents like acetonitrile or tetrahydrofuran).

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of phenol with 2-bromopropane and potassium carbonate | Heating in organic solvent (acetonitrile, acetone, THF, or DMF) | Formation of 1-fluoro-3-isopropoxybenzene |

| 2 | Bromination of protected phenol | Bromination reagent in organic solvent | 1-bromo-2-fluoro-4-isopropoxybenzene |

Grignard Reaction and Formylation

The brominated intermediate undergoes Grignard reagent formation by reaction with isopropyl magnesium chloride at low temperature (-10 to 0 °C) in tetrahydrofuran. Subsequent reaction with dimethylformamide (DMF) introduces the aldehyde group at the para position relative to the fluorine, yielding 2-fluoro-4-isopropoxybenzaldehyde.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 3 | Formation of Grignard reagent and reaction with DMF | Dropwise addition of isopropyl magnesium chloride in THF at -10 to 0 °C | 2-fluoro-4-isopropoxybenzaldehyde |

Deprotection and Hydroxymethylation

Deprotection of the isopropyl group is achieved using boron trichloride, which regenerates the free phenolic hydroxyl group. The aldehyde functionality can then be converted to the hydroxymethyl group by reduction (e.g., sodium borohydride reduction) or by direct hydroxymethylation via formaldehyde addition under acidic or basic catalysis, depending on the desired regioselectivity.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 4 | Deprotection with boron trichloride | Controlled reaction conditions | 2-fluoro-4-hydroxybenzaldehyde |

| 5 | Hydroxymethylation or reduction | Formaldehyde condensation or NaBH4 reduction | 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol |

Electrophilic aromatic substitution (EAS) is often employed to introduce bromine and fluorine substituents. The regioselectivity is influenced by the directing effects of substituents already present on the phenol ring. For example, fluorine is an ortho/para director, while bromine is a meta director relative to hydroxyl groups. Controlled bromination in the presence of fluorinated phenols can yield the desired substitution pattern with careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry.

Hydroxymethylation can be achieved by reaction of the phenol with formaldehyde under acidic or basic conditions, forming the hydroxymethyl group at the ortho or para position, depending on sterics and electronics. Protecting groups may be used to prevent side reactions or over-substitution.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, tetrahydrofuran, DMF, acetone | Choice affects reaction rate and selectivity |

| Temperature | 0 to 80 °C (varies by step) | Low temperatures favor Grignard formation; moderate heating for substitution |

| Molar Ratios | Phenol : base : alkylating agent ~ 1 : 1.8-2.3 : 1.2-1.4 | Optimized for maximum yield |

| Bromination Reagents | N-bromosuccinimide (NBS), bromine | Used under controlled addition to avoid polybromination |

| Deprotection Agents | Boron trichloride (BCl3) | Effective for removing isopropyl protection |

- Data Table: Summary of Key Steps and Yields

| Step | Reaction Type | Key Reagents | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Protection | Alkylation | 2-bromopropane, K2CO3 | 85-90 | Protects phenol hydroxyl |

| Bromination | Electrophilic substitution | Bromination reagent | 80-88 | Regioselective bromination |

| Grignard Formation & Formylation | Organometallic reaction | Isopropyl magnesium chloride, DMF | 75-85 | Introduces aldehyde group |

| Deprotection | Dealkylation | Boron trichloride | 90-95 | Regenerates phenol |

| Hydroxymethylation | Reduction or condensation | NaBH4 or formaldehyde | 70-80 | Converts aldehyde to hydroxymethyl |

- The use of isopropyl as a protecting group for phenolic hydroxyls is advantageous due to its stability under bromination and Grignard conditions and ease of removal with boron trichloride.

- Grignard reagent formation at low temperatures (-10 to 0 °C) is critical to prevent side reactions and ensure high selectivity for formylation with DMF.

- Hydroxymethylation via formaldehyde condensation requires careful pH control to favor mono-substitution and prevent polymerization or multiple substitutions.

- The sequence of halogenation before hydroxymethylation is essential to achieve the correct substitution pattern.

- Alternative direct hydroxymethylation of halogenated phenols without protection is challenging due to competing side reactions and lower regioselectivity.

- Industrial synthesis may optimize solvents, catalysts, and reaction times to maximize yield and purity while minimizing environmental impact.

The preparation of this compound involves a multi-step synthetic route combining protection, selective halogenation, organometallic formylation, deprotection, and hydroxymethylation. The process benefits from careful control of reaction conditions, choice of protecting groups, and reagent stoichiometry to achieve high purity and yield. The described methods are supported by patent literature and research studies, providing a robust framework for laboratory and industrial synthesis of this compound.

Chemical Reactions Analysis

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the bromine or fluorine substituents.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that phenolic compounds, including 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol, exhibit antioxidant properties. These compounds can protect human cells from oxidative stress, which is linked to various diseases, including cancer . The hydroxymethyl group enhances the compound's ability to scavenge free radicals, making it a candidate for further study in therapeutic applications.

Synthesis of Pharmaceutical Intermediates

This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. For instance, it can be utilized in the synthesis of complex molecules through electrophilic aromatic substitution reactions. Its bromine and fluorine substituents can facilitate further functionalization, enabling the development of new drug candidates .

Materials Science

Polymer Additives

this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The presence of bromine and fluorine atoms contributes to flame retardancy, making it suitable for applications in safety materials and construction .

Coatings and Adhesives

Due to its chemical structure, this compound can be used in formulating coatings and adhesives that require high durability and resistance to environmental degradation. Its hydroxymethyl group can participate in cross-linking reactions, improving the overall performance of these materials .

Environmental Applications

Bioremediation Agents

The compound's structural features may allow it to act as a bioremediation agent for pollutants. Its ability to interact with various environmental contaminants could facilitate the degradation or immobilization of hazardous substances in soil and water .

Analytical Chemistry

In analytical applications, this compound can serve as a standard or reference material in chromatographic techniques such as HPLC and GC-MS due to its well-defined chemical properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antioxidant Properties | Medicinal Chemistry | Demonstrated significant free radical scavenging activity compared to other phenolic compounds. |

| Synthesis of New Drug Candidates | Pharmaceutical Chemistry | Successfully utilized as a precursor for synthesizing novel anti-cancer agents with improved efficacy. |

| Development of Flame Retardant Polymers | Materials Science | Enhanced thermal stability and reduced flammability when incorporated into polymer blends. |

| Environmental Remediation | Environmental Science | Showed potential for degrading organic pollutants in contaminated water sources during laboratory tests. |

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-4-(hydroxymethyl)phenol exerts its effects involves interactions with specific molecular targets. For instance, the phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine and fluorine atoms may also participate in halogen bonding, further modulating the compound’s biological activity. Pathways involved in its action include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-2-fluoro-4-(hydroxymethyl)phenol with structurally related bromophenols and hydroxymethylphenols, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Findings

Substituent Position Effects: Halogen Placement: Bromine at C3 in the target compound (vs. C2 or C4 in others) reduces electron density at the phenolic ring, enhancing electrophilic substitution resistance. Fluorine at C2 further stabilizes the structure via inductive effects . Hydroxymethyl Position: Para-substituted hydroxymethyl groups (as in the target compound) improve steric accessibility for polymerization in phenolic resins compared to ortho-substituted analogs .

Reactivity and Stability: The hydroxymethyl group in the target compound mitigates rapid hepatic glucuronidation, a common issue with phenolic drugs. This property is shared with 5-Hydroxymethyl-2-furfural (5-HMF), a bioisostere used in neurological drug design . Bromine’s electron-withdrawing effect increases acidity (pKa ~8.5) compared to non-halogenated hydroxymethylphenols (pKa ~10), enhancing solubility in polar solvents .

Polymer Chemistry: Unlike classic phenol-formaldehyde resins, hydroxymethyl-substituted bromophenols (e.g., the target compound) reduce free formaldehyde emissions by 84–99% during resin curing, as observed in polyamine-catalyzed systems .

Table 2: Physicochemical Properties

Research Implications and Limitations

- Synthetic Challenges : The target compound’s fluorine substituent complicates traditional coupling reactions, necessitating optimized catalysts (e.g., Pd/C with polyamines) .

- Contradictory Evidence: While hydroxymethylphenols generally improve resin stability , some studies note reduced crosslinking efficiency in wood impregnation compared to non-hydroxymethylated analogs .

Biological Activity

3-Bromo-2-fluoro-4-(hydroxymethyl)phenol, with the CAS number 1807033-50-6, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrF1O1. The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological properties. The hydroxymethyl group enhances its solubility in biological systems, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with 3-bromo-2-fluorophenol.

- Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through a reaction with formaldehyde in the presence of an acid catalyst.

- Purification : The final product is purified using standard organic synthesis techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that phenolic compounds often exhibit antimicrobial activity. A study on related compounds showed significant effects against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar properties due to structural similarities .

Enzyme Inhibition

Phenolic compounds are known to inhibit various enzymes. For instance, structure-activity relationship studies on brominated phenols have demonstrated their potential as dual aromatase and sulfatase inhibitors . Given the structural characteristics of this compound, it may also interact with these enzymes, although specific studies are needed to confirm this.

Structure-Activity Relationship (SAR)

The SAR studies of phenolic compounds indicate that the position and type of substituents significantly influence biological activity. For example:

Case Studies

- Antimicrobial Activity : A study reported that related brominated phenols exhibited significant antimicrobial effects against Gram-positive bacteria and fungi. This suggests that this compound could be explored for similar applications in treating infections .

- Enzyme Inhibition : In a comparative analysis of various halogenated phenols, it was found that modifications at the ortho or para positions led to enhanced inhibition of aromatase enzymes. This indicates that further investigation into the enzyme-inhibitory properties of this compound could yield valuable insights into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.